2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzohydrazide with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbaldehyde in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,4-Dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and cyclin-dependent kinases (CDKs).
Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2,4-Dichlorobenzohydrazide Derivatives: Compounds with similar substituents on the benzohydrazide moiety also show related chemical and biological properties.
Uniqueness: The uniqueness of 2,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide lies in its specific combination of the pyrazolo[3,4-d]pyrimidine core with the 2,4-dichlorobenzohydrazide moiety.
Properties
IUPAC Name |
2,4-dichloro-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N6O/c1-21-12-9(5-18-21)11(16-6-17-12)19-20-13(22)8-3-2-7(14)4-10(8)15/h2-6H,1H3,(H,20,22)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBCVEHENSZOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.